5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSSSBZYMPFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Br)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline derivatives. One common method includes the following steps:
Bromination: Tetrahydroquinoline is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoline derivatives .
Scientific Research Applications
While information on the applications of "5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" is limited, its related compounds and chemical properties suggest potential uses in scientific research. Specifically, "8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" and other tetrahydroquinoline derivatives have a range of applications.
Scientific Research Applications
Tetrahydroquinolines, including "8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline," are employed across various scientific disciplines.
Chemistry: It serves as a building block in synthesizing complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that tetrahydroquinoline derivatives exhibit antimicrobial properties and have demonstrated the ability to inhibit the proliferation of cancer cells. The compound may interfere with signaling pathways critical for tumor growth and survival. For example, it may inhibit bromodomain-containing protein 4 (BRD4), a target implicated in various cancers such as melanoma and leukemia.
Medicine: It is explored for potential use in drug development, particularly for targeting specific enzymes or receptors. The compound's interaction with neurodegenerative pathways suggests potential neuroprotective effects and may modulate the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This modulation could help prevent neurotoxicity associated with tau aggregation. It has also been identified as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various cardiovascular and neurological conditions.
Industry: The compound can be used to develop new materials or as a catalyst in various chemical processes.
Chemical Reactions
"8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" can undergo various chemical reactions:
- Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
- Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
- Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Pharmacophore Modeling
Pharmacophore modeling, including 3D-QSAR, can reveal structural and chemical features essential for developing drugs . These models are helpful to search for potent leads for disease treatment . Common applications include lead identification and scaffold hopping, as well as lead optimization by structure-activity relationship analysis and selectivity .
The biological activity of "8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" has been explored across various studies:
- Antimicrobial Activity: Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties and have shown effectiveness against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.
- Anticancer Properties: Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and appears to interfere with signaling pathways critical for tumor growth and survival.
- Neuroprotective Effects: The compound's interaction with neurodegenerative pathways suggests potential neuroprotective effects and may modulate the hyperphosphorylation of tau protein.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance the compound’s binding affinity and selectivity towards these targets, modulating their activities and pathways. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline with key analogues, emphasizing substituent effects:
Electronic and Reactivity Differences
- Halogen Effects : Bromine and fluorine at the 5- and 7-positions create electron-deficient aromatic rings, favoring electrophilic substitution at meta/para positions. This contrasts with methoxy-substituted analogues (e.g., 6-Bromo-7-methoxy-), where electron-donating groups enhance ring activation .
- Steric Considerations : The 5-Bromo-7-fluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., 2-(2-Bromophenyl)-6-fluoro- derivatives), enabling easier functionalization .
Physicochemical Properties
- Thermal Stability: Chlorinated analogues (e.g., 6-Bromo-8-chloro-) show higher boiling points (~328°C) compared to non-halogenated counterparts, attributed to increased molecular mass and halogen interactions .
Biological Activity
5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (BFTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BFTHQ is characterized by the presence of bromine and fluorine substituents on the tetrahydroquinoline scaffold. The molecular structure can be represented as follows:
- Chemical Formula : CHBrF N
- Molecular Weight : 227.07 g/mol
The unique combination of these halogen atoms is hypothesized to enhance the compound's reactivity and biological efficacy.
1. Antimicrobial Properties
BFTHQ has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that BFTHQ could be a promising candidate for developing new antimicrobial agents.
2. Anticancer Activity
BFTHQ has shown potential as an anticancer agent in several in vitro and in vivo studies. It has been reported to inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancers. The compound's mechanism of action involves modulation of signaling pathways associated with cell growth and apoptosis.
- Key Findings :
The biological activity of BFTHQ is attributed to its ability to interact with specific molecular targets:
- Protein Interaction : BFTHQ may inhibit the formation of stable protein complexes involved in cancer progression, particularly those related to BRD4 (Bromodomain Containing Protein 4), which plays a critical role in regulating gene expression linked to oncogenesis .
- Neurotransmitter Modulation : The compound has also been studied for its effects on neurotransmitter release, particularly acetylcholine, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of BFTHQ:
- Breast Cancer Study : In a xenograft model, BFTHQ treatment resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent.
- Neuropathic Pain Model : A study demonstrated that BFTHQ could reverse thermal hyperalgesia in a rat model of neuropathic pain when administered at a dose of 30 mg/kg .
Structure-Activity Relationship (SAR)
Research into the SAR of BFTHQ analogs has provided insights into optimizing its biological activity:
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline?
- Methodological Answer :
- Catalytic Cyclization : Pd(II)-catalyzed cyclization of N-methylaniline-linked allylic aldehydes with aryl boronic acids yields tetrahydroquinoline derivatives with high enantioselectivity (up to 90% yield for similar fluorinated analogs) .
- Copper-Catalyzed Coupling : Asymmetric desymmetrization via Cu catalysis can differentiate nucleophilic amine groups in maleimides, producing enantiomerically enriched tetrahydroquinoline scaffolds .
- Substitution Strategies : Bromo and fluoro substituents are introduced via electrophilic aromatic substitution or halogen exchange reactions, guided by steric and electronic effects .
Q. How is the structure of this compound confirmed experimentally?
- Key Techniques :
- NMR Spectroscopy : H and C NMR identify substituent positions and ring saturation. For example, H NMR of 6-fluoro-THQ derivatives shows distinct coupling patterns for fluorine and methyl groups .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in bromo/fluoro-substituted analogs .
- Elemental Analysis : Validates purity and molecular formula (e.g., CHBrFN for bromo-fluoro-THQ derivatives) .
Q. What biological activities are associated with bromo/fluoro-substituted tetrahydroquinolines?
- Mechanistic Insights :
- Antimicrobial Action : N-Benzosulfonyl-THQ derivatives disrupt bacterial membranes (e.g., S. aureus and MRSA) via ROS generation, with MIC values as low as 100 µg/mL .
- Antifungal Activity : Substituent position critically affects efficacy. For example, 5n (a bromo/fluoro-THQ analog) inhibits S. sclerotiorum with EC = 2.63 mg/L, outperforming commercial agents .
Advanced Research Questions
Q. How do substituent positions (5-Bromo vs. 7-Fluoro) influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Observed Effect | Example Compound | Activity (EC/MIC) |
|---|---|---|---|
| 5-Bromo | Enhances lipophilicity and membrane penetration | 5n (5-Bromo-THQ) | Antifungal EC = 2.63 mg/L |
| 7-Fluoro | Increases metabolic stability and target binding | 6-Fluoro-2-methyl-THQ | Antibacterial MIC = 100 µg/mL |
- Mechanism : Electron-withdrawing fluoro groups polarize the ring, enhancing interactions with bacterial DNA gyrase .
Q. What challenges arise in enantioselective synthesis of bromo/fluoro-THQ derivatives?
- Key Issues :
- Kinetic Resolution : Racemates (e.g., 2-methyl-6-methoxy-THQ) require chiral acyl chlorides (e.g., (S)-naproxen) for diastereoselective acylation, achieving >90% enantiomeric excess .
- Conformational Control : Substituents at C5 and C7 induce steric hindrance, complicating asymmetric catalysis .
Q. How can computational modeling optimize the design of bromo/fluoro-THQ derivatives?
- Approaches :
- DFT Calculations : Predict regioselectivity in halogenation and oxidation reactions (e.g., 6-fluoro-THQ oxidation to quinoline proceeds via a radical intermediate) .
- Docking Studies : Simulate interactions with bacterial targets (e.g., fluoroquinolone-binding pockets in DNA gyrase) .
Q. Are there discrepancies in reported bioactivity data for bromo/fluoro-THQ analogs?
- Resolution Strategies :
- ROS vs. Direct Targeting : Some studies attribute antibacterial effects to ROS generation , while others emphasize direct enzyme inhibition . Context-dependent mechanisms may explain variations.
- Substituent Synergy : Bromo/fluoro combinations (e.g., 5-Bromo-7-Fluoro-THQ) may exhibit non-linear activity trends, requiring dose-response validation .
Methodological Recommendations
- Synthetic Optimization : Use Pd(II)/HI co-catalysis for scalable oxidation of THQ to quinoline derivatives (90% yield achieved for 6-fluoro-2-methyl-THQ) .
- Biological Assays : Pair ROS detection (e.g., DCFH-DA probes) with TEM imaging to confirm membrane damage in antimicrobial studies .
- Stereochemical Analysis : Combine chiral HPLC with circular dichroism to resolve enantiomers in kinetic resolutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
